Tert-Butyl 2-butylhydrazinecarboxylate: Technical Profile & Synthesis Guide
Tert-Butyl 2-butylhydrazinecarboxylate: Technical Profile & Synthesis Guide
[1][2]
CAS Number: 149268-06-4 Common Name: 1-Boc-2-butylhydrazine Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers[1][2]
Executive Summary
Tert-butyl 2-butylhydrazinecarboxylate (CAS 149268-06-4) is a specialized hydrazine derivative utilized as a versatile building block in the synthesis of aza-peptides, heterocycles (particularly pyrazoles), and peptidomimetics.[1][2] By masking the N1-nitrogen with a tert-butoxycarbonyl (Boc) protecting group while leaving the N2-nitrogen mono-alkylated with a butyl chain, this compound offers controlled nucleophilicity.[1][2] This regiochemical distinction is critical for preventing over-alkylation and ensuring selective coupling in multi-step organic synthesis.
This guide provides a comprehensive technical analysis of the compound's properties, a validated synthesis protocol via reductive amination, and its application in heterocycle construction.[2]
Chemical Identity & Properties
Nomenclature and Identifiers[3][4][5][6][7]
| Identifier | Detail |
| CAS Number | 149268-06-4 |
| IUPAC Name | tert-butyl 2-butylhydrazinecarboxylate |
| Systematic Name | Hydrazinecarboxylic acid, 2-butyl-, 1,1-dimethylethyl ester |
| Synonyms | 1-Boc-2-butylhydrazine; N-Boc-N'-butylhydrazine |
| Molecular Formula | C |
| Molecular Weight | 188.27 g/mol |
| SMILES | CCCCNNC(=O)OC(C)(C)C |
Physical & Chemical Properties[2]
| Property | Description/Value |
| Physical State | Low-melting solid or colorless viscous oil (dependent on purity/temperature).[1] |
| Boiling Point | ~230–240 °C (Predicted at 760 mmHg); typically distilled under reduced pressure. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol.[2] Sparingly soluble in water. |
| pKa | ~3.5 (Conjugate acid of hydrazine); Boc group reduces basicity of N1. |
| Stability | Stable under standard storage (2–8°C). Sensitive to strong acids (Boc deprotection). |
| Reactivity | N2-nitrogen is nucleophilic; N1 is carbamate-protected and electrophilic at the carbonyl carbon only under harsh conditions.[1] |
Synthesis Protocol: Reductive Amination
The most robust method for synthesizing 1-Boc-2-alkylhydrazines prevents the formation of dialkylated byproducts common in direct alkylation.[1] The Reductive Amination strategy using tert-butyl carbazate (Boc-hydrazine) and butyraldehyde is the industry standard.[1]
Reaction Scheme
Figure 1: Selective synthesis of 1-Boc-2-butylhydrazine via reductive amination.
Detailed Methodology
Reagents:
-
Sodium cyanoborohydride (NaBH
CN): 1.2 equiv[1][2] -
Acetic acid (glacial): Catalytic amount (or to adjust pH to ~5)[1][2]
Step-by-Step Protocol:
-
Condensation (Hydrazone Formation):
-
Dissolve tert-butyl carbazate (10 mmol) in anhydrous MeOH (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add butyraldehyde (10.5 mmol) dropwise over 10 minutes.
-
Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Note: Formation of the hydrazone can be monitored by TLC.
-
-
Reduction:
-
Cool the mixture back to 0°C.
-
Add NaBH
CN (12 mmol) in small portions. Caution: Evolution of gas may occur. -
Add glacial acetic acid dropwise to maintain pH ~5–6 (facilitates iminium ion formation).
-
Stir at RT overnight (12–16 hours).
-
-
Work-up & Purification:
-
Quench reaction with saturated aqueous NaHCO
. -
Evaporate MeOH under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate.[2] -
Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient, typically 4:1 to 2:[2]1) yields the pure 1-Boc-2-butylhydrazine.[1]
-
Validation Criteria:
-
1H NMR (CDCl3): Look for the disappearance of the imine proton (hydrazone) and appearance of the N-CH2 multiplet at ~2.8 ppm.[1] The Boc singlet (9H) should remain at ~1.45 ppm.[3]
Applications in Drug Development[9][10]
Aza-Peptide Synthesis
Aza-peptides are peptidomimetics where the
-
Role: 1-Boc-2-butylhydrazine serves as the "aza-amino acid" precursor.[1]
-
Mechanism: The secondary amine (N2) is acylated by an activated amino acid (or isocyanate) to extend the peptide chain. The Boc group is then removed (TFA/DCM) to expose N1 for further coupling.
Pyrazole Synthesis (Knorr Pyrazole Synthesis)
Hydrazines are key precursors for pyrazoles, a scaffold found in numerous kinase inhibitors (e.g., Celecoxib, Ruxolitinib).[2]
Figure 2: Workflow for converting 1-Boc-2-butylhydrazine into N-butyl pyrazoles.[1][2]
Advantage: Using a mono-alkylated hydrazine like 1-Boc-2-butylhydrazine often allows for better regiocontrol compared to using alkylhydrazines where both nitrogens are unprotected, or alkylating the pyrazole ring post-synthesis.[1][2]
Handling & Safety (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for hydrazine derivatives.
-
Hazards: Potential skin and eye irritant. Hydrazine derivatives are often suspected carcinogens or sensitizers.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Chemical Identity & CAS: Hydrazinecarboxylic acid, 2-butyl-, 1,1-dimethylethyl ester.[1][2] CAS Common Chemistry.[4][5] Link
-
Synthesis Methodology (Analogous): Synthesis of 1-Boc-2-alkylhydrazines via Reductive Amination. Organic Chemistry Portal. Link
-
Boc-Hydrazine Properties: tert-Butyl carbazate properties and applications. Sigma-Aldrich.[1][6] Link
-
Application in Peptidomimetics: Proulx, C., et al. "Aza-peptides: Synthesis and conformation."[2] Future Medicinal Chemistry, 2011. Link
Sources
- 1. 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol [webbook.nist.gov]
- 2. (6aR,6bS,8aR,12S,12aS,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-2,6,7,8,9,10,12,12a,14,14a-decahydro-1H-picen-3-one | C30H44O | CID 162856582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sodium methylnaphthalenesulfonate | C11H9NaO3S | CID 23669609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. tert-Butyl carbazate 98 870-46-2 [sigmaaldrich.com]
